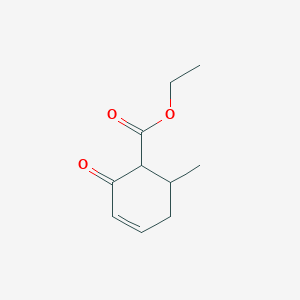

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

説明

Discovery and Development

The historical development of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is intrinsically linked to the broader evolution of cyclohexenone chemistry and the pioneering work on related structural analogs. While the specific discovery date of this exact compound is not extensively documented in the chemical literature, its development can be traced through the systematic exploration of substituted cyclohexenone derivatives that began in the late nineteenth century. The compound's structural foundation is closely related to the seminal work of German chemist Carl Hagemann, who in 1893 first prepared and described ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, commonly known as Hagemann's ester. This foundational work established the synthetic methodology for preparing cyclohexenone-based ester compounds and laid the groundwork for subsequent investigations into structurally related derivatives.

The development of this compound represents an extension of classical synthetic approaches toward cyclohexenone derivatives, incorporating modern understanding of regioselectivity and stereochemical control. The compound's formal registration in chemical databases, with its assignment of Chemical Abstracts Service number 3419-32-7, occurred during the expansion of systematic chemical cataloging in the mid-twentieth century. The creation date recorded in PubChem database systems indicates initial structural documentation occurring in 2005, with subsequent modifications and refinements continuing through 2025. This temporal progression reflects the ongoing interest in this compound class and the continuous refinement of its characterization data.

The synthetic accessibility of this compound has been greatly enhanced through the development of modern organic synthetic methodologies, particularly those involving Robinson annulation reactions and related cycloaddition processes. These advances have made the compound more readily available for research applications and have contributed to its increased utilization in synthetic organic chemistry laboratories worldwide.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within the landscape of synthetic organic chemistry due to its multifaceted reactivity profile and structural versatility. The compound's significance stems primarily from its role as a key intermediate in the synthesis of complex polycyclic structures, particularly those encountered in natural product synthesis and pharmaceutical development. The presence of multiple functional groups within a single molecular framework provides numerous sites for chemical transformation, making it an exceptionally valuable synthetic building block.

The compound's cyclohexene ring system, bearing both α,β-unsaturated ketone and ester functionalities, enables participation in a diverse array of chemical reactions including Michael additions, Diels-Alder cycloadditions, and various nucleophilic addition processes. The conjugated enone system present in the molecule serves as an excellent Michael acceptor, facilitating the formation of carbon-carbon bonds through conjugate addition reactions. This reactivity pattern has been extensively exploited in the synthesis of natural products, particularly terpenoids and steroid-like structures where the cyclohexenone core provides the foundational scaffold for more complex architectures.

Research investigations have demonstrated the compound's utility in stereoselective transformations, particularly in the context of catalytic asymmetric synthesis. The structural rigidity imposed by the cyclohexene ring system, combined with the directing effects of the methyl substituent and ester group, creates opportunities for highly selective chemical transformations. These characteristics have made this compound an attractive substrate for developing new synthetic methodologies and exploring novel reaction pathways.

Table 1: Physical and Chemical Properties of this compound

The compound's importance extends beyond its immediate synthetic utility to encompass its role in advancing fundamental understanding of organic reaction mechanisms. Studies involving this compound have contributed to the development of new synthetic strategies and have provided insights into the factors governing selectivity in complex organic transformations. The molecule's well-defined structure and predictable reactivity make it an excellent model system for investigating reaction mechanisms and developing new synthetic methodologies.

Nomenclature Evolution and Standardization

The nomenclature of this compound has undergone significant evolution as systematic chemical naming conventions have developed and standardized over the past century. The compound is currently recognized under multiple nomenclature systems, each reflecting different approaches to systematic chemical naming and structural description. The International Union of Pure and Applied Chemistry name, "ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate," represents the most systematic and internationally accepted designation for this compound.

特性

IUPAC Name |

ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQIYLYEYJYZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338500 | |

| Record name | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-32-7 | |

| Record name | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Condensation and Cyclization Approaches

The synthesis often starts from ethyl acetoacetate derivatives and involves condensation with aldehydes or ketones, followed by base-induced cyclization to form the cyclohexenone ring.

Hagemann’s Ester Approach (Classical Method):

Originally developed for ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, this method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form a diethyl ester intermediate. Subsequent base treatment induces cyclization, and heating yields the cyclohexenone ester. Although this method is classical for Hagemann’s ester, similar conditions can be adapted to prepare this compound by modifying the starting materials or reaction conditions to control substitution at the 6-position.Knoevenagel Condensation Variant:

A modified method uses formaldehyde and two equivalents of ethyl acetoacetate under catalytic piperidine to form a similar diethyl ester intermediate, which upon cyclization and dehydration yields the cyclohexenone ester. This method offers milder conditions and better control over the product formation.Mannich and Robinson Annulation Variants:

The Mannich reaction involving methyl vinyl ketone, ethyl acetoacetate, and ammonium salts followed by base-induced cyclization can furnish cyclohexenone esters. Variations include catalytic pyrrolidinium acetate or sodium ethoxide to promote aldol cyclization and annulation, providing routes to substituted cyclohexenones including 6-methyl derivatives.

Alkylation of Precursor Esters

- Alkylation of keto-ester precursors such as ethyl 4-methyl-2-oxocyclohex-3-enecarboxylate or ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate derivatives can be employed to introduce a methyl group at the 6-position. This is often achieved via the formation of ethylene glycol acetals or dienamine intermediates, followed by selective alkylation and hydrolysis to yield the desired substitution pattern on the cyclohexenone ring.

Diels-Alder and Other Cycloaddition Routes

- A more modern approach involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate derivatives to form cyclohexene precursors. Hydrolysis of these adducts can yield cyclohexenone esters with varied substitution patterns, including 6-methyl groups by using appropriately substituted starting materials.

Summary Table of Preparation Methods

Research Findings and Analytical Data

While specific detailed synthetic protocols for this compound are limited in open literature, analogous compounds have been synthesized with good yields and characterized by standard analytical techniques such as melting point determination, elemental analysis, and mass spectrometry.

For example, related cyclohexenone esters have been reported with yields ranging from 65% to 85%, melting points typically between 110–150 °C, and elemental analysis closely matching calculated values, confirming the purity and structure of the synthesized compounds.

化学反応の分析

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Aldol Cyclization: Methyl vinyl ketone and ethyl acetoacetate undergo aldol cyclization in the presence of catalytic pyrrolidinum acetate or Triton B or sodium ethoxide to produce Hagemann’s ester.

Common reagents and conditions used in these reactions include sodium methoxide, piperidine, and various catalysts for cyclization and condensation reactions . Major products formed from these reactions include various alkylated and substituted cyclohexenones .

科学的研究の応用

Synthesis and Derivatives

Hagemann's ester serves as a key precursor in the synthesis of various organic compounds, particularly in the preparation of alkyl-substituted cyclohexenones. The compound can be alkylated to yield products that are integral in creating complex natural products, such as sterols and terpenoids .

Key Synthetic Routes

- Alkylation Reactions : Hagemann's ester can be alkylated to form 4-alkyl-3-methylcyclohex-2-enones, which are valuable intermediates in organic synthesis.

- Diels-Alder Reactions : It participates in inverse-electron-demand Diels–Alder reactions, leading to the formation of sesquiterpene dimers.

Pharmaceutical Synthesis

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate has been utilized as a building block for synthesizing bioactive compounds. For instance, it has been used in the synthesis of derivatives that exhibit potential antiepileptic activity .

Natural Product Synthesis

The compound is instrumental in synthesizing natural products, including:

- Sterols : Used as intermediates in the synthesis of various sterol derivatives.

- Trisporic Acids : Key intermediates for fungal hormones derived from alkylation reactions.

Case Study 1: Synthesis of Alkyl-substituted Cyclohexenones

In a study published by RSC Publishing, researchers demonstrated an efficient method for synthesizing 4-alkyl-3-methylcyclohexenones from Hagemann's ester via alkylation and subsequent transformations. This method enhances the yield and simplifies the synthetic pathway compared to traditional methods .

Case Study 2: Diels-Alder Reaction Applications

Research highlighted the use of Hagemann's ester in Diels-Alder reactions to synthesize complex terpenoid structures. The resulting compounds showed promising biological activities, showcasing the utility of this ester in developing new pharmaceuticals .

Data Table: Comparison of Synthetic Routes

作用機序

The mechanism by which Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate exerts its effects involves its ability to participate in various chemical reactions, forming intermediates that interact with molecular targets and pathways. For example, its role in aldol cyclization and Diels-Alder reactions allows it to form complex structures that can modulate biological activities .

類似化合物との比較

Comparison with Structural Analogues

2.2 Structural and Conformational Differences

Crystallographic studies reveal how substituents influence molecular conformation:

- Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: The cyclohexene ring adopts an envelope conformation, with dihedral angles of 55.19° between the phenyl ring and the enaminone system. This geometry facilitates intermolecular hydrogen bonding (N–H⋯O) critical for crystal packing .

- tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate: The tert-butyl group introduces steric bulk, creating a dihedral angle of 81.0° between the ester and enaminone moieties.

2.3 Aromatic and Heterocyclic Modifications

- Ethyl 2-oxo-4,6-diphenylcyclohex-3-enecarboxylate: Substitution with phenyl groups at positions 4 and 6 increases aromaticity, which may enhance π-π stacking interactions in biological systems.

- Ethyl 6-(furan-2-yl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate : The furan and sulfonamide groups improve solubility and target affinity, as seen in similar CNS-active compounds .

生物活性

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a compound of increasing interest in pharmacology due to its potential biological activities. This article delves into its biological properties, focusing on its anticonvulsant effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with a ketone and an ester functional group. This unique structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 3419-32-7 |

| Functional Groups | Ketone, Ester |

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant properties. A study highlighted that compounds with similar structural features can influence neurological pathways, suggesting potential therapeutic applications in treating seizure disorders. The compound's efficacy was evaluated using the ED50 metric, which measures the effective dose required to elicit a response in 50% of the population.

| Compound | ED50 (mg/kg) | Experimental Method |

|---|---|---|

| Ethyl 6-methyl-4-(5-methylisoxazol-3-ylamino)-2-oxocyclohex-3-enecarboxylate | 68.39 | In vivo assays |

| Methyl 4-(4-chlorophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate | 26.18 | In vivo assays |

These findings suggest that this compound could be a candidate for further pharmacological studies aimed at developing new anticonvulsant therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of both the ketone and ester groups plays a critical role in its interaction with biological targets. The following table illustrates how variations in the structure affect biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexene ring, ketone, ester | Anticonvulsant |

| Ethyl 4-methyl-2-oxocyclohex-3-enecarboxylate | Similar ring structure | Reduced activity |

| Methyl 4-(4-chlorophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate | Additional phenyl group | Increased potency |

Case Studies and Research Findings

- Anticonvulsant Activity Study : A QSAR study predicted the anticonvulsant activity of various enaminones, including ethyl 6-methyl derivatives. The study concluded that conformational flexibility is crucial for their effectiveness as anticonvulsants .

- Mechanism of Action : The compound's mechanism involves interactions with neurotransmitter systems, potentially modulating GABAergic pathways which are critical in seizure control.

- Comparative Analysis : Research comparing ethyl 6-methyl derivatives with other known anticonvulsants demonstrated that structural modifications could enhance or diminish their pharmacological effects. This highlights the importance of specific functional groups in drug design .

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and its derivatives?

The compound and its derivatives are typically synthesized via condensation reactions. For example, tert-butyl derivatives are prepared by refluxing 4-carbo-tert-butoxy-5-methylcyclohexane-1,3-dione with substituted anilines in a solvent system of ethanol and ethyl acetate for 6 hours, yielding ~43% after recrystallization . Similar methods involve cyclization using acidic catalysts like boron trifluoride diethyl etherate to form fused-ring systems . Key steps include optimizing solvent polarity and reaction time to enhance yields.

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, with ORTEP-3 providing graphical visualization of thermal ellipsoids and molecular geometry . For example, monoclinic crystals (space group P2₁/c) of derivatives like Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate show unit cell parameters (a = 11.97 Å, b = 8.17 Å, c = 39.20 Å) and intermolecular interactions (C–H···O/Cl) critical for stability .

Q. What spectroscopic methods are used for characterizing this compound?

- NMR : H and C NMR identify substituent patterns, such as tert-butyl groups (δ 1.48 ppm) and cyclohexene protons (δ 2.22–2.63 ppm) .

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and enaminone moieties confirm functionalization .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 384.84 for CHClO) validate molecular weight .

Advanced Research Questions

Q. How do substituents on the cyclohexene ring influence reactivity and biological activity?

Substituents like 4-chlorophenyl or 4-methoxyphenyl alter electronic and steric properties, impacting biological activity. For instance, tert-butyl derivatives exhibit anticonvulsant activity (MES ED = 106.34 mg kg⁻¹) due to enhanced lipophilicity, which improves blood-brain barrier penetration. Conversely, electron-withdrawing groups (e.g., Cl) increase metabolic stability but may reduce solubility .

Q. What challenges arise in resolving conformational isomerism in crystallographic studies?

Puckering in the cyclohexene ring is quantified using Cremer-Pople parameters, which define amplitude () and phase angle () relative to a mean plane. For example, dihedral angles between the phenyl ring and enaminone moiety (55.19°) reveal non-planar conformations critical for intermolecular interactions like N–H···O hydrogen bonds . Discrepancies in torsion angles (e.g., δ 179.48° vs. 175.9°) require iterative refinement in SHELXL to resolve .

Q. How to address discrepancies in crystallographic data during structure refinement?

- Validation tools : The checkCIF tool in PLATON identifies outliers in bond lengths/angles and flags ADPs (Atomic Displacement Parameters) .

- Data merging : High-resolution datasets (e.g., <0.8 Å) reduce errors in twinned crystals. For example, merging R values <5% ensures reliability .

- Hydrogen bonding : Weak interactions (C–H···O) are modeled using restraints to avoid over-interpretation .

Q. What strategies optimize the synthesis yield of derivatives with varying aryl substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aryl amines.

- Catalysts : Acidic conditions (e.g., BF₃·Et₂O) accelerate cyclization .

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Substituent effects : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity, reducing reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。